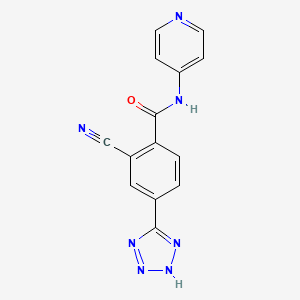![molecular formula C12H13F3N2 B12542466 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile CAS No. 821777-80-4](/img/structure/B12542466.png)
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-amino benzotrifluoride, which is dissolved in a solvent and reacted with ethyl formate in the presence of a catalyst to form 4-amino-2-trifluoromethyl benzaldehyde. This intermediate is then reacted with ammonium bisulfate and acetic acid in toluene under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency. The use of readily available raw materials and mild reaction conditions makes this method suitable for large-scale production .
化学反応の分析
Types of Reactions
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
科学的研究の応用
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In the case of its use in anti-cancer drugs, it acts as an androgen receptor antagonist, inhibiting the action of androgens and thereby slowing the growth of cancer cells. The trifluoromethyl group enhances its binding affinity and specificity for the target receptor .
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound is structurally similar and also used in the synthesis of pharmaceuticals.
4-Cyano-3-(trifluoromethyl)aniline: Another related compound with applications in medicinal chemistry.
Uniqueness
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile is unique due to its specific stereochemistry and the presence of both trifluoromethyl and benzonitrile groups. These features contribute to its high reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
821777-80-4 |
|---|---|
分子式 |
C12H13F3N2 |
分子量 |
242.24 g/mol |
IUPAC名 |
4-[[(2S)-butan-2-yl]amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H13F3N2/c1-3-8(2)17-10-5-4-9(7-16)11(6-10)12(13,14)15/h4-6,8,17H,3H2,1-2H3/t8-/m0/s1 |
InChIキー |
PWUVHGJXVZNBHT-QMMMGPOBSA-N |
異性体SMILES |
CC[C@H](C)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
正規SMILES |
CCC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


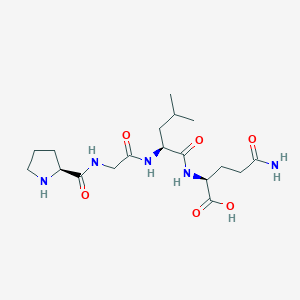
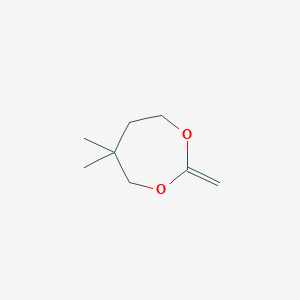
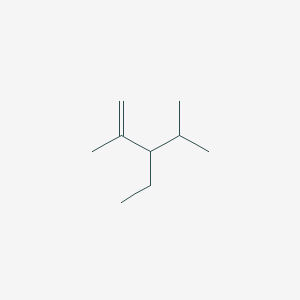
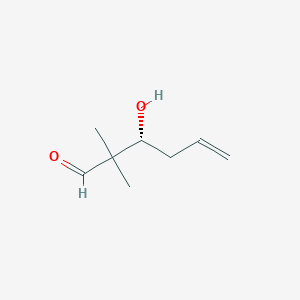
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
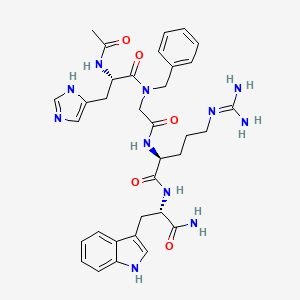
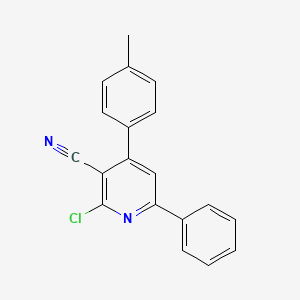
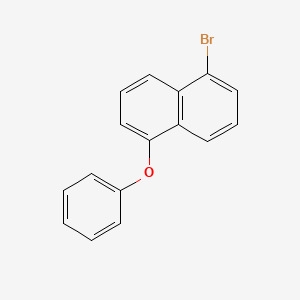
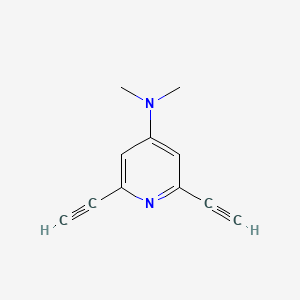
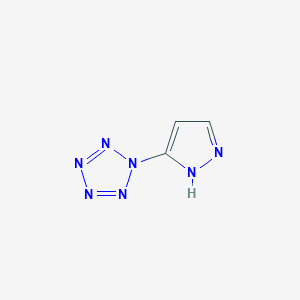
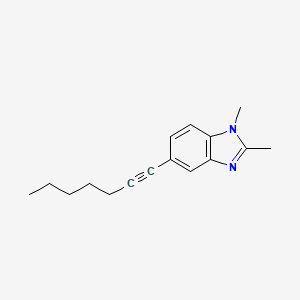
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
